molecular formula C29H51N2O.Cl<br>C29H51ClN2O B14409595 1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride CAS No. 84625-60-5

1-Benzyl-4,5-dihydro-1-(2-hydroxyethyl)-2-(15-methylhexadecyl)-1H-imidazolium chloride

Cat. No.: B14409595
CAS No.: 84625-60-5
M. Wt: 479.2 g/mol
InChI Key: IZHSCDOXRKNGBC-UHFFFAOYSA-M
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Description

Isostearyl Benzylimidonium Chloride: is a quaternary ammonium compound widely used in cosmetic formulations. It contains isostearyl alcohol (iso-1-octadecanol) as the alcoholic component and benzyl alcohol or the benzyl (phenylmethyl) group as the aromatic hydrocarbon residue. The chloride component is derived from hydrogen chloride (hydrochloric acid) . This compound is primarily used for its antistatic and binding properties in hair care and other cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isostearyl Benzylimidonium Chloride is synthesized through a quaternization reaction. The process involves the reaction of isostearyl alcohol with benzyl chloride in the presence of a base, typically sodium hydroxide, to form the quaternary ammonium compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of Isostearyl Benzylimidonium Chloride involves large-scale quaternization reactions. The reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through filtration and distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Isostearyl Benzylimidonium Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quaternary ammonium compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Isostearyl Benzylimidonium Chloride involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This results in the compound’s antimicrobial effects. Additionally, its antistatic properties are due to its ability to neutralize electrical charges on surfaces such as hair .

Properties

CAS No.

84625-60-5

Molecular Formula

C29H51N2O.Cl
C29H51ClN2O

Molecular Weight

479.2 g/mol

IUPAC Name

2-[1-benzyl-2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C29H51N2O.ClH/c1-27(2)18-14-11-9-7-5-3-4-6-8-10-12-17-21-29-30-22-23-31(29,24-25-32)26-28-19-15-13-16-20-28;/h13,15-16,19-20,27,32H,3-12,14,17-18,21-26H2,1-2H3;1H/q+1;/p-1

InChI Key

IZHSCDOXRKNGBC-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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